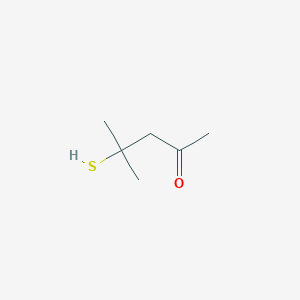
4-巯基-4-甲基-2-戊酮
描述
4-Mercapto-4-methyl-2-pentanone is an aliphatic ketone thiol known for its distinctive odor, which is often described as similar to that of cat urine or blackcurrants . This compound is naturally found in various settings, including Japanese green tea, Sauvignon grapes, and boxwood trees . It was first reported in the chemical literature in 1948 by Hungarian chemists Zoltán Földi and Jano Kollonitsch .
科学研究应用
4-Mercapto-4-methyl-2-pentanone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiols and ketones in various chemical reactions.
Medicine: While not directly used in medicine, its structural features make it a useful compound for studying the interactions of thiols and ketones with biological molecules.
作用机制
Target of Action
4-Mercapto-4-methyl-2-pentanone (MMP) is primarily an olfactory compound . It targets the olfactory receptors in the nose, which are responsible for the sense of smell .
Mode of Action
MMP interacts with the olfactory receptors by binding to them, triggering a signal transduction pathway that results in the perception of a specific smell . The compound has a characteristic odor that is often described as foul or reminiscent of cat urine .
Biochemical Pathways
It is known that the compound is involved in the olfactory signal transduction pathway, which is initiated when mmp binds to olfactory receptors .
Pharmacokinetics
Given its volatile nature, it is likely that mmp is rapidly absorbed and distributed in the body through inhalation .
Result of Action
The primary result of MMP’s action is the perception of a specific smell. It is one of the major odor components of cat urine . Interestingly, to some people, MMP resembles the aroma of blackcurrants .
Action Environment
The action of MMP can be influenced by various environmental factors. For example, its concentration can affect the intensity of the perceived smell . Furthermore, MMP is found in several natural settings, such as Japanese green tea, Sauvignon grapes, and boxwood trees , suggesting that its production and release can be influenced by factors such as plant metabolism and environmental conditions .
生化分析
Biochemical Properties
The biochemical properties of 4-Mercapto-4-methyl-2-pentanone are not fully understood yet. It is known that it can interact with various enzymes and proteins. For instance, it can be released by microbial cysteine-S-conjugate β-lyases from its precursors .
Cellular Effects
It is known to have a significant impact on the olfactory property of certain organisms, contributing to the characteristic smell of cat urine and the aroma of blackcurrants .
Molecular Mechanism
It is known that it can undergo addition of thiols across double bonds .
Metabolic Pathways
It is known that it can be released from its precursors by microbial cysteine-S-conjugate β-lyases .
准备方法
4-Mercapto-4-methyl-2-pentanone can be synthesized through the addition of thiols across double bonds . The specific synthetic routes and reaction conditions for its preparation are not extensively detailed in the literature. it is known that the compound can be produced in laboratory settings using standard organic synthesis techniques
化学反应分析
4-Mercapto-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
4-Mercapto-4-methyl-2-pentanone is unique due to its combination of a ketone and a thiol group, which imparts its distinctive odor. Similar compounds include:
3-Mercapto-3-methylbutanol: Another thiol with a strong odor, found in cat urine.
4-Methoxy-2-methyl-2-butanethiol: Also found in cat urine, contributing to its characteristic smell.
4-Mercapto-4-methylpentan-2-one: A structural isomer with similar properties.
These compounds share similar functional groups but differ in their specific structures and odor profiles, highlighting the unique combination of features in 4-Mercapto-4-methyl-2-pentanone.
属性
IUPAC Name |
4-methyl-4-sulfanylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNZMFDCKKEPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Record name | 4-Mercapto-4-methyl-2-pentanone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-Mercapto-4-methyl-2-pentanone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051839 | |
| Record name | 4-Mercapto-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; roasted meaty aroma | |
| Record name | 4-Mercapto-4-methyl-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; Insoluble in fat, partially soluble (in ethanol) | |
| Record name | 4-Mercapto-4-methyl-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.032-1.037 | |
| Record name | 4-Mercapto-4-methyl-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19872-52-7 | |
| Record name | 4-Mercapto-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19872-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mercapto-4-methyl-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 4-mercapto-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Mercapto-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-mercapto-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MERCAPTO-4-METHYL-2-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9524RG5ZQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Mercapto-4-methyl-2-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Mercapto-4-methylpentan-2-one in Sauvignon Blanc wine?
A: 4-Mercapto-4-methylpentan-2-one is a key contributor to the characteristic tropical fruit aromas of Sauvignon Blanc wine. Its presence, even at trace levels, significantly impacts the wine's flavor profile, adding notes of grapefruit, passion fruit, and boxwood. [, ]
Q2: Are there other beverages or foods where 4-Mercapto-4-methylpentan-2-one plays a role in flavor?
A2: Besides wine, 4-Mercapto-4-methylpentan-2-one contributes to the aroma of several other products:
- Beer: Particularly those brewed with certain American hop cultivars like Simcoe and Summit. [, , ]
- Green Tea: It is a potent odorant in Japanese green tea (Sen-cha) and contributes to its characteristic aroma. [, , , , ]
- Fruits: Found in fruits like grapefruit and Timur (Zanthoxylum armatum DC.) [, ]
Q3: How does roasting affect the levels of 4-Mercapto-4-methylpentan-2-one in green tea?
A: Roasting green tea leaves generally increases the concentration of 4-Mercapto-4-methylpentan-2-one. The amount produced depends on the roasting temperature, reaching a maximum at 112 °C. [, ]
Q4: How is 4-Mercapto-4-methylpentan-2-one formed in wine?
A: 4-Mercapto-4-methylpentan-2-one is not directly present in grapes but is produced during fermentation by yeast. The yeast utilize specific enzymes to cleave non-volatile, odorless precursors present in the grape juice, releasing the volatile thiol. [, , , , , ]
Q5: What are the identified precursors of 4-Mercapto-4-methylpentan-2-one in grapes?
A5: Two main precursors have been identified:
- Cysteine-4-Mercapto-4-methylpentan-2-one (Cys-4MMP): This conjugate is cleaved by yeast enzymes, particularly cysteine-S-conjugate β-lyases, to release 4-Mercapto-4-methylpentan-2-one. [, , ]
- Glutathione-4-Mercapto-4-methylpentan-2-one (Glut-4MMP): This conjugate has been recently identified in Sauvignon Blanc juice and is also believed to be converted to 4-Mercapto-4-methylpentan-2-one during fermentation. []
Q6: What is the role of the STR3 gene in the production of 4-Mercapto-4-methylpentan-2-one?
A: The STR3 gene in Saccharomyces cerevisiae encodes a cystathionine β-lyase (Str3p) that plays a significant role in the release of 4-Mercapto-4-methylpentan-2-one during fermentation. Overexpression of STR3 in yeast strains leads to increased production of this thiol. []
Q7: How do copper fungicides used in hop production affect 4-Mercapto-4-methylpentan-2-one levels in beer?
A: Copper ions can bind to 4-Mercapto-4-methylpentan-2-one, making it less available for aroma contribution. Therefore, beers brewed with hops treated with copper-based fungicides tend to have lower levels of this thiol compared to those brewed with untreated hops. [, , ]
Q8: Can disulfide-bonded forms of 4-Mercapto-4-methylpentan-2-one act as precursors?
A: Research indicates that disulfide-bonded 4-Mercapto-4-methylpentan-2-one, potentially bound to proteins, peptides, or other thiol substances in hops, can be reduced during fermentation to release free 4-Mercapto-4-methylpentan-2-one, further contributing to the aroma. []
Q9: What analytical techniques are used to identify and quantify 4-Mercapto-4-methylpentan-2-one?
A9: Several techniques are employed, often in combination:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for identifying and quantifying volatile compounds, including 4-Mercapto-4-methylpentan-2-one. [, , , , , ]
- Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory evaluation to identify odor-active compounds and assess their contribution to the overall aroma profile. [, , , ]
- Aroma Extract Dilution Analysis (AEDA): This technique helps determine the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and identifying the compounds that remain detectable by GC-O at the highest dilutions. [, , , , ]
- Stable Isotope Dilution Assay (SIDA): This technique uses stable isotope-labeled versions of target compounds as internal standards to improve the accuracy and precision of quantification. [, , ]
- Headspace Solid-Phase Microextraction (HS-SPME): A sample preparation technique for GC analysis, where volatile compounds are extracted from the headspace of a sample using a coated fiber and then desorbed in the GC injection port. [, ]
Q10: Why is on-fiber derivatization sometimes used in the analysis of 4-Mercapto-4-methylpentan-2-one in beer?
A: On-fiber derivatization, using reagents like 2,3,4,5,6-pentafluorobenzyl bromide, can improve the sensitivity and selectivity of 4-Mercapto-4-methylpentan-2-one analysis by GC-MS/MS, especially at the low concentrations found in beer. This technique also eliminates the need for mercury-containing reagents, making it safer and more environmentally friendly. []
Q11: How can the aromatic potential of Sauvignon Blanc grapes be measured?
A: A method has been developed to assess the potential of Sauvignon Blanc grapes to produce 4-Mercapto-4-methylpentan-2-one. It involves enzymatically releasing the thiol from its S-cysteine conjugate precursor in the must using immobilized tryptophanase and then quantifying it using GC-MS. []
Q12: What is the significance of the Retronasal Flavor Impression Screening System (R-FISS) in studying 4-Mercapto-4-methylpentan-2-one?
A: The R-FISS allows researchers to study the odorants that reach the olfactory epithelium after swallowing a food or beverage. Using this system, researchers found that volatile thiols, including 4-Mercapto-4-methylpentan-2-one, can undergo compositional changes, such as methylation, during consumption. This suggests that the perceived aroma might be a result of multiple compounds rather than the original thiol alone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


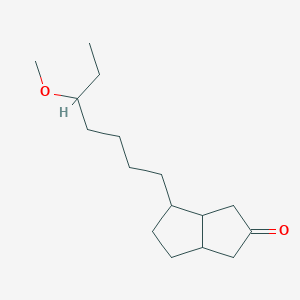
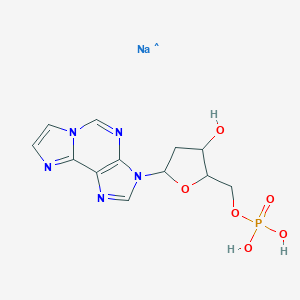
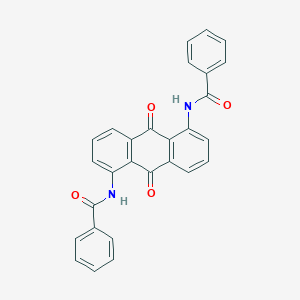
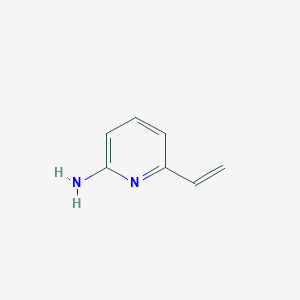
![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
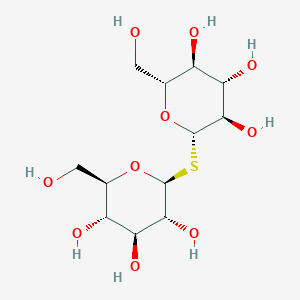
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)

![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
